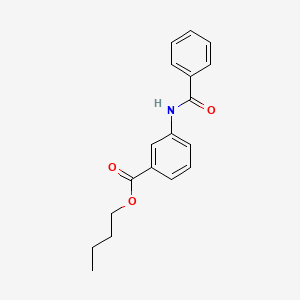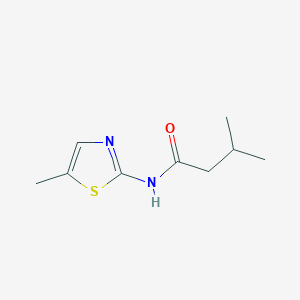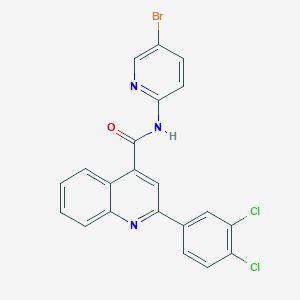
N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Overview
Description
N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, also known as BPTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has also been shown to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to have anti-inflammatory and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea in lab experiments is its high potency and selectivity. N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to be more potent than other urea derivatives, such as sunitinib and sorafenib, in inhibiting the activity of tyrosine kinases. However, one of the limitations of using N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea could be further studied for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. In material science, N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers and molecular switches. In environmental science, N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea could be further studied for its potential application in the removal of heavy metals and organic pollutants from water and soil. Finally, the elucidation of the mechanism of action of N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea could lead to the development of more potent and selective inhibitors of tyrosine kinases and other enzymes and proteins.
Scientific Research Applications
N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been investigated for its anticancer, antiviral, and antifungal activities. In material science, N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-(2-bromophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been studied for its potential application in water treatment and soil remediation.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-11-15(12-7-3-2-4-8-12)20-17(23-11)21-16(22)19-14-10-6-5-9-13(14)18/h2-10H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZWSFKIWAUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4665548.png)

![methyl [5-(5-bromo-3-chloro-2-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4665559.png)
![1-(difluoromethyl)-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4665561.png)
![ethyl N-[3-(benzoylamino)benzoyl]glycinate](/img/structure/B4665569.png)
![methyl 3-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4665575.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4665586.png)
![4-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4665587.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4665588.png)


![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4665635.png)